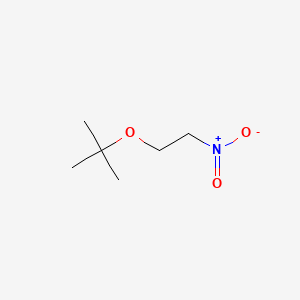

2-Methyl-2-(2-nitroethoxy)propane

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-(2-nitroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5-4-7(8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXURDVBNVDPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462554 | |

| Record name | 2-Methyl-2-(2-nitroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77791-00-5 | |

| Record name | 2-Methyl-2-(2-nitroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 2 Nitroethoxy Propane and Its Analogues

Sustainable Reagent Design

The pursuit of green chemistry principles has led to the development of innovative and sustainable methods for the synthesis of organic compounds, including ethers like 2-Methyl-2-(2-nitroethoxy)propane. The design of sustainable reagents focuses on minimizing environmental impact by utilizing renewable resources, reducing waste, and employing catalysts that are efficient and recyclable. The synthesis of the target molecule, which involves the formation of an ether linkage and the presence of a nitro group, can be approached through reactions such as the Michael addition or Williamson ether synthesis, adapted to adhere to green chemistry standards.

The core of sustainable reagent design for this synthesis lies in replacing hazardous and stoichiometric reagents with catalytic and environmentally benign alternatives. This includes the use of bio-sourced catalysts, mechanochemistry, and green solvents. nih.govmdpi.comalfa-chemistry.com

A primary route to this compound is the Michael addition of tert-butanol (B103910) to nitroethene. Traditionally, this reaction employs strong bases, which can be corrosive and difficult to handle. chemistrytalk.org A sustainable approach involves the use of "Eco-bases," which are heterogeneous catalysts derived from plant sources. nih.govmdpi.com These bio-sourced bases are not only renewable but have also demonstrated high efficiency and recyclability in Michael additions. nih.govmdpi.com

Research has shown that combining mechanochemistry (grinding reactants together in the absence of a solvent) with Eco-bases can lead to high yields of Michael adducts under mild conditions. nih.govmdpi.com This solvent-free approach significantly reduces waste and energy consumption. The catalysts, often containing species like potassium carbonate, can be easily recovered and reused multiple times without a significant loss of activity. nih.gov

| Catalyst System | Reaction Conditions | Typical Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Eco-base (from plant ash) | Solvent-free, Mechanochemical (Ball-milling) | 84-95 | Renewable, Recyclable, Mild conditions | nih.govmdpi.com |

| KF/Al2O3 | Solvent-free | High | Simple work-up, Reusable catalyst | ijsdr.org |

| Basic Ionic Liquid ([bmIm]OH) | Room Temperature, Solvent and Catalyst | High | Low volatility, Recyclable | ijsdr.org |

An alternative pathway is the Williamson ether synthesis, involving the reaction of a tert-butyl precursor with 2-nitroethanol (B1329411). Sustainable modifications to this classic reaction focus on avoiding stoichiometric amounts of strong bases and hazardous solvents. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, represent a greener alternative, as they can facilitate the reaction in a biphasic system, reducing the need for anhydrous organic solvents. alfa-chemistry.comijsdr.org

Furthermore, the development of heterogeneous catalysts for C-O bond formation is a key area of sustainable chemistry. alfa-chemistry.comnih.gov These solid-supported catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse. While much of the research has focused on aryl ethers, the principles can be extended to the synthesis of alkyl ethers. rsc.org

The use of microwave-assisted synthesis is another green technique that can be applied. cambridgescholars.com Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. cambridgescholars.com When combined with solvent-free conditions or the use of green solvents like water or ionic liquids, it presents a powerful sustainable methodology. alfa-chemistry.comijsdr.org

| Catalytic Approach | Sustainable Features | Potential Application | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts) | Reduced organic solvent use, Milder conditions | Williamson ether synthesis of this compound | ijsdr.org |

| Heterogeneous Catalysis | Catalyst recyclability, Simplified purification | Catalytic C-O bond formation | alfa-chemistry.comnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction time, Lower energy consumption | Acceleration of etherification reaction | cambridgescholars.com |

By integrating these sustainable reagent and process designs, the synthesis of this compound and its analogues can be achieved in a more environmentally and economically favorable manner.

Chemical Reactivity and Transformation Studies of 2 Methyl 2 2 Nitroethoxy Propane

Reactions Involving the Nitro Group

The nitro group is a versatile functional group capable of undergoing a variety of transformations, significantly influencing the synthetic utility of the parent molecule.

Reductions to Amine, Hydroxylamine (B1172632), and Other Nitrogen-Containing Functions

The reduction of the nitro group is a fundamental transformation, providing access to a range of nitrogen-containing compounds. Common reducing agents can selectively yield different products.

Reduction to Amines: Catalytic hydrogenation is a widely employed method for the reduction of nitroalkanes to primary amines. Reagents such as hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) are effective. masterorganicchemistry.com Alternatively, metal-acid systems like iron, tin, or zinc in the presence of hydrochloric acid can achieve this transformation. masterorganicchemistry.com For 2-Methyl-2-(2-nitroethoxy)propane, this would yield 2-(2-aminoethoxy)-2-methylpropane.

Reduction to Hydroxylamines: The partial reduction of a nitroalkane to a hydroxylamine can be accomplished using milder reducing agents. For instance, the reduction of 2-methyl-2-nitropropane (B1294617) to N-tert-butylhydroxylamine has been achieved using aluminum amalgam. orgsyn.org By analogy, treating this compound with such reagents would be expected to produce N-(2-(tert-butoxy)ethyl)hydroxylamine.

The following table summarizes the expected products from the reduction of this compound under different conditions.

| Reagent/Condition | Expected Product | Functional Group Transformation |

| H₂, Pd/C | 2-(2-Aminoethoxy)-2-methylpropane | -NO₂ → -NH₂ |

| Fe, HCl | 2-(2-Aminoethoxy)-2-methylpropane | -NO₂ → -NH₂ |

| Al(Hg) | N-(2-(tert-butoxy)ethyl)hydroxylamine | -NO₂ → -NHOH |

Nef Reactions and Related Carbonyl Transformations

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a nitronate salt by deprotonation of the α-carbon, followed by acidification. wikipedia.orgorganic-chemistry.org Since this compound possesses acidic α-hydrogens, it is a suitable substrate for the Nef reaction.

The reaction is typically initiated by treatment with a base (e.g., sodium hydroxide) to form the nitronate salt. Subsequent treatment with a strong mineral acid, such as sulfuric acid, leads to the formation of the corresponding aldehyde, in this case, 2-(tert-butoxy)acetaldehyde (B2576512), and nitrous oxide. wikipedia.org It is important to note that the reaction conditions, particularly the pH, are crucial for the success of the Nef reaction, as side reactions can occur under milder acidic conditions. alfa-chemistry.com

Modern variations of the Nef reaction utilize different reagents to effect the transformation under milder conditions. These can include oxidative methods using reagents like potassium permanganate (B83412) or ozone, or reductive methods. wikipedia.orgalfa-chemistry.com

Radical Chemistry and Spin Trapping Applications

While 2-methyl-2-nitrosopropane (B1203614) is a well-known spin trap for detecting and identifying transient free radicals, the radical chemistry of the related nitroethoxy group is less explored. orgsyn.org Nitroalkanes themselves can participate in radical reactions. For instance, under basic conditions, nitroalkanes can form aci-anions which have been investigated as potential spin traps for nitric oxide. ucl.ac.uk The resulting adducts can be detected by electron paramagnetic resonance (EPR) spectroscopy. ucl.ac.uk

It is conceivable that this compound could participate in similar radical chemistry. The presence of the ether oxygen might influence the stability and reactivity of any radical intermediates formed. However, specific studies on the radical chemistry and spin trapping applications of the nitroethoxy group in this particular molecule, as distinct from 2-methyl-2-nitrosopropane, are not widely documented in the literature.

Nitro-Mannich and Henry Type Reactions

The Henry (nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The nitro-Mannich reaction is a similar process involving the addition of a nitroalkane to an imine. Both reactions are powerful C-C bond-forming methods.

Given that this compound has acidic α-protons, it can act as a nucleophile in these reactions. For a Henry reaction, treatment with a base would generate the nitronate anion, which could then react with an aldehyde (e.g., formaldehyde) to yield a β-nitro alcohol. In a nitro-Mannich reaction, the same nitronate anion would add to an imine to produce a β-nitroamine. The success of these reactions would depend on the choice of base and reaction conditions to favor the desired addition reaction over potential side reactions like the Nef reaction. ucl.ac.uk

Reactions Involving the Ether Linkage

The ether linkage in this compound, specifically a tert-butyl ether, is susceptible to cleavage under certain conditions.

Cleavage Mechanisms (e.g., acidic, basic, reductive)

Acidic Cleavage: The cleavage of ethers is most commonly achieved under acidic conditions. noaa.gov The mechanism of cleavage (SN1 or SN2) depends on the structure of the ether. Tert-butyl ethers, like the one present in this compound, are particularly susceptible to acid-catalyzed cleavage due to the stability of the resulting tert-butyl carbocation. noaa.gov

The reaction is initiated by protonation of the ether oxygen by a strong acid, such as HBr or HI. This is followed by the departure of the stable tert-butyl carbocation, which is an SN1 pathway. The carbocation is then trapped by the halide anion. The other fragment would be 2-nitroethanol (B1329411). Therefore, treatment of this compound with a strong acid like HBr would be expected to yield tert-butyl bromide and 2-nitroethanol.

Basic Cleavage: Cleavage of ethers under basic conditions is generally difficult and requires strong bases. Acyclic ethers are less reactive towards basic cleavage compared to cyclic ethers. noaa.gov There is no readily available information to suggest that the ether linkage in this compound would be easily cleaved under standard basic conditions.

Reductive Cleavage: Reductive cleavage of ethers is also possible but typically requires specific reagents. Some methods for the deprotection of tert-butyl ethers involve reductive conditions. organic-chemistry.org However, in the context of this compound, the presence of the nitro group would likely be the primary site of reduction under most reductive cleavage conditions. Selective cleavage of the ether bond without affecting the nitro group would require carefully chosen reagents and conditions.

The expected products of the acidic cleavage of this compound are summarized in the table below.

| Reagent/Condition | Expected Products | Cleavage Mechanism |

| HBr (strong acid) | tert-Butyl bromide and 2-Nitroethanol | SN1 |

| HI (strong acid) | tert-Butyl iodide and 2-Nitroethanol | SN1 |

Transetherification Reactions

Transetherification of tert-butyl ethers, such as the 2-methyl-2-propoxy moiety in the title compound, typically requires acid catalysis to facilitate the cleavage of the C-O bond, which proceeds via a stable tert-butyl carbocation intermediate. The subsequent reaction with another alcohol yields a new ether.

The acid-catalyzed etherification of glycerol (B35011) with tert-butanol (B103910), a reaction analogous to the transetherification of this compound with an alcohol, has been studied. unavarra.esmdpi.com This process leads to a mixture of mono-, di-, and tri-tert-butyl glycerol ethers, demonstrating the feasibility of the ether exchange. mdpi.com The reaction is reversible and the distribution of products is influenced by the catalyst concentration and the ratio of reactants. unavarra.es

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Glycerol | 80 | 24 | Mixture of ethers | unavarra.es |

| PCl₃ | Methanol | 80 | 2 | 78 | researchgate.net |

| Sc(OTf)₃ | Various | Reflux | N/A | High | organic-chemistry.org |

This table presents data from analogous transesterification reactions of tert-butyl esters and etherification with tert-butanol, as direct transetherification data for this compound is not available.

Reactions at the Alkyl Backbone

The selective functionalization of C-H bonds in alkanes is a significant challenge in organic synthesis. For the tert-butyl group in this compound, the primary C-H bonds are the most likely targets for functionalization due to the high bond dissociation energy of the tertiary C-H bond and steric hindrance.

Transition metal catalysis offers a promising avenue for such transformations. For instance, rhodium-catalyzed carbene insertion into C-H bonds has been shown to be effective for the functionalization of alkanes. researchgate.netrsc.org These reactions can exhibit high regioselectivity, favoring less sterically hindered positions. Furthermore, palladium-catalyzed C-H activation has been utilized for the ortho-alkenylation of tyrosine derivatives containing a bulky tert-butyl silanol (B1196071) protecting group, highlighting the possibility of directing functionalization even in sterically congested environments. nih.gov Non-covalent interactions have also been exploited to guide ortho-selective borylation of substrates containing tert-butyl groups. nih.gov

| Catalyst System | Substrate Type | Functionalization | Key Observation | Reference |

| Rh₂(R-TPCP)₄ | n-Alkanes | Carbene Insertion | High regioselectivity for terminal C-H bonds | researchgate.net |

| Pd(OAc)₂ / Ligand | Tyrosine derivatives | ortho-Alkenylation | Directed by a bulky silanol group | nih.gov |

| Ir(I) / dtbpy | N-Boc anilines | ortho-Borylation | Guided by hydrogen bonding | nih.gov |

This table provides examples of selective C-H functionalization on molecules containing tert-butyl or other bulky groups, illustrating potential reactivity for the title compound.

Free-radical halogenation of alkanes is a well-established reaction, though it often leads to a mixture of products. libretexts.org In the case of a compound containing a tert-butyl group, such as 2-methylpropane, the reaction with chlorine or bromine will yield a mixture of primary and tertiary halides. The product distribution is determined by the relative reactivity of the primary, secondary, and tertiary C-H bonds and their statistical abundance. youtube.comyoutube.com

The reactivity order for radical chlorination is generally tertiary > secondary > primary, with a reactivity ratio of approximately 5:3.5:1. libretexts.org Bromination is more selective, with a much higher preference for the formation of the tertiary halide due to the greater stability of the tertiary radical intermediate. youtube.comchadsprep.com

| Halogen | Substrate | Product(s) | Product Distribution (approx.) | Reference |

| Cl₂ | 2-Methylpropane | 1-Chloro-2-methylpropane & 2-Chloro-2-methylpropane | 64% : 36% | youtube.com |

| Br₂ | 2-Methylpropane | 1-Bromo-2-methylpropane & 2-Bromo-2-methylpropane | <1% : >99% | youtube.com |

This table shows the product distribution for the free-radical halogenation of 2-methylpropane, a structural analogue of the tert-butyl group in the title compound.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. nih.gov The nitroalkane functionality in this compound, specifically the nitroethane moiety, can potentially participate in various MCRs.

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.orgnih.gov In a modified Ugi reaction, 2-nitrobenzylamine has been used as an ammonia (B1221849) equivalent, demonstrating the compatibility of the nitro group in such transformations. organic-chemistry.org The reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The Passerini reaction, on the other hand, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgresearchgate.net The nitro group can serve as a precursor to other functional groups, further expanding the synthetic utility of the MCR products.

| MCR Type | Key Reactants | Product Type | Potential Role of Nitro Group | Reference |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Can be present on the amine component | organic-chemistry.org |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Can be present on the aldehyde/ketone | wikipedia.orgresearchgate.net |

This table outlines the potential for the nitro-functionalized part of the title compound to participate in well-known multi-component reactions.

Stereoselective Transformations of Related Chiral Analogues

The development of stereoselective reactions for the synthesis of chiral molecules is a central theme in modern organic chemistry. For chiral analogues of this compound, where a stereocenter might be present, for example, at the carbon bearing the nitro group, diastereoselective and enantioselective transformations are of significant interest.

The nitroaldol (Henry) reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, can be rendered highly enantioselective through the use of chiral catalysts. nih.gov For instance, cinchona alkaloids have been successfully employed as organocatalysts for the asymmetric Henry reaction with α-ketoesters, affording products with high enantioselectivity. nih.gov Diastereoselective reactions of chiral enol silyl (B83357) ethers with aldehydes have also been studied, providing a pathway to control the stereochemistry of the resulting products. researchgate.net Furthermore, the synthesis of chiral hindered ethers has been achieved through synergistic catalysis, demonstrating the ability to control both diastereoselectivity and enantioselectivity in complex cascade reactions. nih.gov

| Reaction Type | Chiral Substrate/Catalyst | Key Transformation | Stereochemical Outcome | Reference |

| Asymmetric Henry Reaction | Cinchona alkaloid catalyst | Nitroalkane + α-ketoester | High enantioselectivity | nih.gov |

| Diastereoselective Addition | Chiral enol silyl ether | Addition to aldehyde | Control of diastereoselectivity | researchgate.net |

| Cascade Hydration/1,4-Addition | Chiral phosphine (B1218219) ligands | Formation of chiral hindered ethers | Diastereo- and enantio-divergent synthesis | nih.gov |

This table highlights examples of stereoselective reactions that could be applicable to chiral analogues of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 2 Nitroethoxy Propane

Nuclear Magnetic Resonance Spectroscopy (NMR): Detailed Analysis of 1H, 13C, and 2D NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Methyl-2-(2-nitroethoxy)propane, a complete NMR analysis would involve 1D (¹H, ¹³C) and 2D experiments.

Predicted ¹H NMR Spectrum:

In a typical ¹H NMR spectrum, the molecule would exhibit three distinct signals corresponding to the three non-equivalent sets of protons.

tert-Butyl Group (C(CH₃)₃): The nine equivalent protons of the three methyl groups would appear as a sharp singlet. Due to the shielding effect of the carbon atom and the distance from the electronegative oxygen and nitro groups, this peak is expected to be the most upfield, at approximately 1.2-1.4 ppm . nih.gov

Methylene (B1212753) Group adjacent to Oxygen (-O-CH₂-): The two protons of the methylene group attached to the ether oxygen are deshielded by this electronegative atom. They would likely appear as a triplet around 3.8-4.2 ppm , with coupling to the adjacent methylene group.

Methylene Group adjacent to Nitro Group (-CH₂-NO₂): The two protons on the carbon directly bonded to the electron-withdrawing nitro group would be the most deshielded. This signal is expected to be a triplet in the region of 4.4-4.8 ppm , coupled to the neighboring methylene group.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon environment.

tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group would give a single resonance, expected in the range of 25-30 ppm . nih.gov

Quaternary tert-Butyl Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group, being shielded and lacking directly attached protons, would appear as a weak signal around 75-80 ppm . nih.gov

Methylene Carbon adjacent to Oxygen (-O-CH₂-): The carbon of the methylene group adjacent to the ether oxygen is expected to resonate in the region of 65-70 ppm .

Methylene Carbon adjacent to Nitro Group (-CH₂-NO₂): The carbon atom directly attached to the nitro group would be significantly deshielded and is predicted to appear in the 70-75 ppm range.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

| -C(CH ₃)₃ | 1.2 - 1.4 | Singlet | 25 - 30 |

| -C (CH₃)₃ | - | - | 75 - 80 |

| -O-CH ₂- | 3.8 - 4.2 | Triplet | 65 - 70 |

| -CH ₂-NO₂ | 4.4 - 4.8 | Triplet | 70 - 75 |

2D NMR Spectroscopy:

To unambiguously assign the proton and carbon signals and confirm the structure, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups (-O-CH₂- and -CH₂-NO₂), confirming their three-bond (vicinal) coupling. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would confirm the assignments of the methylene protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The protons of the tert-butyl group to the quaternary carbon and the ether oxygen-linked methylene carbon.

The protons of the -O-CH₂- group to the quaternary carbon of the tert-butyl group and the -CH₂-NO₂ carbon.

The protons of the -CH₂-NO₂ group to the -O-CH₂- carbon.

The conformational preferences of this compound are influenced by the rotation around the various single bonds. The flexible acyclic nature of the molecule allows for multiple conformers in solution. modgraph.co.ukyoutube.com The relative populations of these conformers can be influenced by steric hindrance between the bulky tert-butyl group and the nitro group, as well as dipolar interactions.

While specific experimental studies on this molecule are not available, conformational analysis using NMR would typically involve the measurement of vicinal proton-proton coupling constants (³JHH) and the use of the Karplus equation to estimate dihedral angles. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide information about through-space proximity of protons in the preferred conformation(s). auremn.org.br

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that are on the timescale of the NMR experiment. For this compound, this could potentially be used to study the rotational barriers around the C-O and C-C bonds of the ethoxy chain. By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for these conformational interchanges. However, no dynamic NMR studies for this specific compound have been reported in the scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the tert-butyl, ether, and nitro groups.

Ether Linkage (C-O-C): The most prominent feature of the ether group is the strong C-O-C asymmetric stretching vibration, which is expected to appear in the IR spectrum in the region of 1150-1070 cm⁻¹ . spectroscopyonline.comlibretexts.org A weaker symmetric stretch may be observed in the Raman spectrum. spectroscopyonline.com

Nitro Group (NO₂): The nitro group gives rise to two very characteristic and strong stretching vibrations in the IR spectrum. orgchemboulder.comspectroscopyonline.com

An asymmetric stretching vibration (νas) typically appears in the range of 1560-1540 cm⁻¹ for aliphatic nitro compounds. orgchemboulder.com

A symmetric stretching vibration (νs) is found at a lower frequency, generally between 1380-1360 cm⁻¹ . orgchemboulder.com

C-H Vibrations: The spectrum would also contain C-H stretching vibrations from the methyl and methylene groups in the region of 3000-2850 cm⁻¹ . vscht.cz C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1540 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1380 - 1360 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1070 | Strong |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Alkyl (C-H) | Bend | ~1470, ~1370 | Medium |

To gain a more in-depth understanding of the vibrational modes and to aid in the assignment of the experimental spectra, a computational vibrational analysis could be performed. This would typically involve geometry optimization of the molecule using quantum chemical methods, such as Density Functional Theory (DFT), followed by the calculation of the harmonic vibrational frequencies. Such calculations can provide a theoretical spectrum that can be compared with the experimental IR and Raman data. To date, no computational vibrational analysis for this compound has been published.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for structural confirmation.

Molecular Ion:

For this compound (C₆H₁₃NO₃), the nominal molecular weight is 147.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. However, for aliphatic ethers and nitroalkanes, the molecular ion peak can be weak or even absent due to rapid fragmentation. miamioh.eduyoutube.com

Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through pathways characteristic of both ethers and nitroalkanes. libretexts.orgnih.govnih.gov

Alpha-Cleavage of the Ether: A common fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the oxygen atom. whitman.edu For this molecule, the most likely alpha-cleavage would be the loss of a methyl radical from the tert-butyl group to form a stable oxonium ion at m/z 132 . An alternative, and very favorable, fragmentation is the loss of the entire tert-butyl group as a stable tert-butyl cation (m/z 57 ) or the loss of a tert-butyl radical to leave a fragment at m/z 90 . The tert-butyl cation at m/z 57 is often a very prominent peak for compounds containing this group.

Cleavage of the C-O Bond: Heterolytic cleavage of the ether C-O bond can lead to the formation of a tert-butyl cation at m/z 57 and a [O-CH₂-CH₂-NO₂]⁻ radical anion, or a [CH₂-CH₂-NO₂]⁺ fragment at m/z 90 .

Fragmentation of the Nitro-ethoxy Chain: The nitro-containing portion of the molecule can also fragment. Loss of the nitro group (NO₂) as a radical would lead to a fragment at m/z 101 . Cleavage of the bond between the two methylene groups could generate fragments such as [CH₂NO₂]⁺ at m/z 61 .

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (predicted) | Proposed Fragment Ion | Origin |

| 147 | [C₆H₁₃NO₃]⁺ | Molecular Ion |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical |

| 101 | [M - NO₂]⁺ | Loss of a nitro radical |

| 90 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 61 | [CH₂NO₂]⁺ | Cleavage of the ethyl chain |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, no experimental HRMS data has been published. However, the theoretical exact mass can be calculated based on its molecular formula, C₆H₁₃NO₃. nih.gov

Theoretical HRMS Data The expected monoisotopic mass of the molecular ion [M]⁺ can be used to confirm the elemental composition.

| Ion Formula | Calculated Exact Mass (Da) |

| [C₆H₁₃NO₃]⁺ | 147.08954 |

This table is based on theoretical calculations and not on experimental research findings.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structure of this compound by fragmenting the precursor ion and analyzing the resulting product ions. While no specific experimental MS/MS studies for this compound are documented, a hypothetical fragmentation pattern can be proposed based on common fragmentation pathways for ethers and nitroalkanes.

The primary fragmentation would likely involve the cleavage of the ether bond and the loss of the stable tert-butyl carbocation. Another significant fragmentation pathway would be the loss of the nitro group.

Hypothetical MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment Mass (m/z) | Proposed Neutral Loss |

| 147.09 | tert-Butyl cation | [C₄H₉]⁺ | 57.07 | C₂H₄NO₃ |

| 147.09 | Loss of nitro group | [C₆H₁₃O]⁺ | 101.09 | NO₂ |

| 147.09 | Loss of nitromethane (B149229) | [C₅H₁₀O]⁺ | 86.07 | CH₃NO₂ |

This table represents a hypothetical fragmentation pattern based on chemical principles. It does not reflect experimental data.

X-ray Crystallography of Derivatives or Co-crystals (if applicable)

A search of crystallographic databases reveals no published X-ray crystal structures for this compound or any of its derivatives or co-crystals. To perform such an analysis, the compound would first need to be synthesized and then crystallized, either in its pure form or as a derivative, a process that has not been documented in the scientific literature.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. There are no reports of the synthesis of chiral derivatives of this compound. Consequently, no studies utilizing chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), are available.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 2 Nitroethoxy Propane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Molecular Orbital (MO) theory provides a powerful framework for describing the distribution and energy of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 2-Methyl-2-(2-nitroethoxy)propane, the HOMO is expected to be primarily localized on the ether oxygen atom, reflecting the high energy of its non-bonding lone pair electrons. In contrast, the LUMO is anticipated to be centered on the nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, and its π* antibonding orbitals provide a low-energy site for accepting electrons. researchgate.net This distribution suggests that the molecule would act as an electron donor at the ether oxygen in reactions with strong electrophiles and as an electron acceptor at the nitro group in reactions with nucleophiles.

Computational studies on related simple nitroalkanes confirm that the LUMO is predominantly located on the nitro group, which is crucial for understanding their role in reactions like reduction or nucleophilic attack. acs.org

Illustrative Data: The following table presents typical HOMO-LUMO energy values calculated for simple ether and nitroalkane compounds, which serve as models for the functional groups in this compound. These values are for illustrative purposes to indicate the expected electronic characteristics.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dimethyl Ether | DFT/B3LYP/6-31G | -7.98 | 1.54 | 9.52 |

| Nitromethane (B149229) | DFT/B3LYP/6-31G | -8.85 | -0.76 | 8.09 |

| 2-Nitropropane | DFT/B3LYP/6-31G* | -8.51 | -0.65 | 7.86 |

This is a sample table based on typical computational outputs for related molecules and does not represent experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying regions of positive and negative charge, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. dtic.mil In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

For this compound, the MEP map is predicted to show the most intense negative potential (deep red) localized around the two oxygen atoms of the nitro group, due to their high electronegativity and the resonance structure of the group. The ether oxygen would also exhibit a region of negative potential, though likely less intense than that of the nitro group. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and methylene (B1212753) groups, particularly those on the ethyl bridge, which are influenced by the strong electron-withdrawing effect of the adjacent nitro group. dtic.mil This charge distribution reinforces the idea that the nitro-oxygens are primary sites for interaction with electrophiles or hydrogen bond donors, while the carbon backbone presents sites for potential nucleophilic attack under certain conditions.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for rotation, giving rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to map the potential energy surface associated with their interconversion.

High-level computational methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-31G* or larger, are the standard tools for conformational analysis. researchgate.netnih.gov These methods can accurately calculate the energies of different conformers to identify the global minimum (the most stable structure) and other low-energy local minima.

Illustrative Data: The table below shows a hypothetical energy landscape for rotation around the C-O bond in a simple ether, illustrating how computational methods can quantify the energy differences between conformers.

| Conformer (Dihedral Angle) | Method/Basis Set | Relative Energy (kcal/mol) |

| Anti (180°) | DFT/B3LYP/6-31G | 0.00 |

| Gauche (60°) | DFT/B3LYP/6-31G | 1.10 |

| Eclipsed (0°) | DFT/B3LYP/6-31G* | 4.50 |

This is a sample table for illustrative purposes and does not represent data for this compound.

While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. researchgate.net By simulating the motions of atoms according to classical mechanics on a timescale of nanoseconds or longer, MD can explore the accessible conformational space at a given temperature.

An MD simulation of this compound would reveal the flexibility of the molecule, the frequencies of transitions between different conformations, and the time-averaged distribution of conformers. It would likely show rapid rotation of the methyl groups on the tert-butyl moiety and significant flexing of the nitroethoxy chain. Such simulations are crucial for understanding how the molecule behaves in a solution or interacts with a larger biological system, as it may not exist solely in its lowest-energy state.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway, identifying intermediate structures, and locating the transition state (the highest energy point along the reaction coordinate). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For this compound, several reaction pathways could be investigated computationally.

Acid-Catalyzed Ether Cleavage: A plausible reaction is the cleavage of the ether bond under strong acidic conditions. A computational study would model the following steps:

Protonation of the ether oxygen to form an oxonium ion.

Cleavage of a C-O bond. Given the structure, two pathways are possible:

SN1 Pathway: Cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation and 2-nitroethanol (B1329411). This is highly likely due to the stability of the tert-butyl cation.

SN2 Pathway: Nucleophilic attack by a counter-ion (e.g., I⁻ or Br⁻) on the methylene carbon adjacent to the ether oxygen. This is less likely due to the steric hindrance of the tert-butyl group. DFT calculations would determine the activation barriers for both pathways, confirming the favorability of the SN1 mechanism.

Reactions Involving the Nitro Group: The nitro group can undergo various transformations. One example is the Nef reaction , which converts a primary or secondary nitroalkane into a carbonyl compound via its nitronate salt. wikipedia.org A computational study could model the mechanism:

Deprotonation of the carbon adjacent to the nitro group by a strong base to form a nitronate anion.

Protonation of the nitronate in strong acid, followed by hydrolysis to yield 2-(tert-butoxy)acetaldehyde (B2576512) and nitrous oxide. Calculations would provide the energies of the nitronate intermediate and the transition states for the hydrolysis steps, assessing the feasibility of this reaction. wikipedia.orgorganic-chemistry.org

These computational approaches provide deep, quantitative insight into molecular structure and reactivity that is often inaccessible through experimental means alone.

Transition State Calculations for Key Transformations

Energy Profiles of Reaction Pathways

Concurrent with the lack of transition state data, there is no available information on the complete energy profiles of reaction pathways for this compound. An energy profile maps the energy of a system as it progresses from reactants to products, including any intermediates and transition states. This provides a detailed thermodynamic and kinetic picture of a chemical reaction. For this compound, such profiles would be invaluable for understanding its stability and reactivity. For example, a computational study could compare the energy profiles for different synthetic routes, identifying the most energetically favorable pathway. In the absence of such studies, any discussion of its reaction energetics would be purely speculative.

Prediction of Spectroscopic Properties (e.g., NMR shielding, vibrational frequencies)

No dedicated computational studies predicting the spectroscopic properties of this compound were found. The prediction of Nuclear Magnetic Resonance (NMR) shielding constants and vibrational (infrared and Raman) frequencies through computational methods is a standard practice in modern chemistry. These predictions are instrumental in the analysis and interpretation of experimental spectra, aiding in the structural elucidation of new compounds.

Predicted NMR Shielding: Theoretical calculations of NMR chemical shifts can help assign the signals in an experimental spectrum to specific nuclei within the molecule. For this compound, this would involve calculating the magnetic shielding for each unique carbon and proton environment.

Predicted Vibrational Frequencies: Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in an infrared or Raman spectrum. This is crucial for identifying the functional groups present in a molecule and for confirming its structure.

The absence of these theoretical predictions for this compound means that chemists currently lack a valuable tool for the definitive characterization of this compound.

Advanced Applications of 2 Methyl 2 2 Nitroethoxy Propane in Chemical Science and Technology

Role in the Synthesis of Advanced Materials and Polymers

The introduction of specific functional groups into polymer chains is a critical strategy for designing materials with tailored properties. The unique combination of a nitro group and a sterically hindered tert-butyl ether in 2-Methyl-2-(2-nitroethoxy)propane suggests its potential utility in polymer science.

Precursor for Monomers with Specific Properties

A thorough review of scientific literature and patent databases reveals no specific instances of this compound being utilized as a direct precursor for the synthesis of monomers with specific properties. While the nitro group can, in principle, be transformed into other functional groups suitable for polymerization, and the tert-butyl ether can offer thermal stability, dedicated research on the conversion of this particular compound into a monomer unit and its subsequent polymerization into advanced materials has not been found in the public domain.

Functionalizing Agent for Polymer Chains

Similarly, there is a lack of published research detailing the use of this compound as a functionalizing agent for existing polymer chains. The reactivity of the nitroethoxy group could potentially be exploited for grafting onto polymer backbones; however, no studies demonstrating this application for this specific compound have been identified.

Intermediates in the Synthesis of Complex Organic Molecules

The strategic use of versatile building blocks is fundamental to the successful total synthesis of complex natural products and the construction of diverse molecular libraries for drug discovery.

Building Block in Multi-Step Total Synthesis

An extensive search of chemical synthesis literature indicates that this compound has not been reported as a key building block in any published multi-step total synthesis of complex organic molecules. While nitroalkanes and ethers are common functionalities in synthetic intermediates, the specific application of this compound in a total synthesis context remains undocumented.

Scaffold for Combinatorial Chemistry Libraries

There is no available evidence to suggest that this compound has been employed as a scaffold for the generation of combinatorial chemistry libraries. The development of such libraries relies on the ability of a core structure to be readily diversified, and while this compound possesses reactive sites, its use for this purpose has not been described in the scientific literature.

Development of New Chemical Reagents and Catalysts

The quest for new reagents and catalysts with enhanced reactivity, selectivity, and stability is a continuous endeavor in chemical research. A comprehensive search of the literature did not yield any studies where this compound was used as a starting material or a key component in the development of new chemical reagents or catalysts.

Applications in Energetic Materials

A comprehensive search of scientific databases and chemical literature yields no direct evidence of this compound being utilized in the field of energetic materials. While related compounds containing nitro and ether functionalities are actively researched for such purposes, this specific molecule is conspicuously absent from published studies.

Precursor for Nitromethane-Derived Energetic Compounds

There is no scientific literature to support the role of this compound as a precursor for nitromethane-derived energetic compounds. The industrial synthesis of nitromethane (B149229) typically involves the gas-phase nitration of propane, and its subsequent use as a precursor leads to well-known energetic materials such as chloropicrin (B1668804) and the buffering agent tris(hydroxymethyl)aminomethane ("tris"). researchgate.net However, no documented synthetic pathways show the conversion of this compound to nitromethane or other energetic derivatives.

Exploration of Energy Release Mechanisms

The energy release mechanisms of a chemical compound are critical to understanding its potential as an energetic material. Such studies typically involve thermal decomposition analysis and the characterization of decomposition products. rsc.org However, no published research could be found that investigates the thermal decomposition or energy release mechanisms of this compound. While general principles of thermal decomposition for nitrate (B79036) esters and other nitro compounds are established, specific experimental data for this compound is not available. uri.edunih.govias.ac.inmdpi.comresearchgate.net

Solvatochromic and Optoelectronic Property Investigations

Similarly, there is a lack of information regarding the solvatochromic and optoelectronic properties of this compound or its derivatives. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon of interest for developing sensors and molecular switches. wikipedia.org While the nitro group in this compound could potentially impart some solvatochromic properties, no studies have been published to investigate or confirm this. The scientific literature on solvatochromism focuses on other classes of molecules, with no mention of the target compound. rsc.orgwikipedia.orgnih.govresearchgate.netresearchgate.net

Environmental Considerations and Degradation Pathways of 2 Methyl 2 2 Nitroethoxy Propane

Biodegradation Studies in Various Environmental Media

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms into simpler, and often less harmful, components. The biodegradability of 2-Methyl-2-(2-nitroethoxy)propane is expected to be influenced by its chemical structure, which includes both a nitro group and an ether linkage.

The presence of oxygen is a determining factor in the microbial degradation pathways of many organic pollutants.

Aerobic Degradation: In aerobic environments, the degradation of nitro-aliphatic compounds can be initiated by enzymes such as monooxygenases and dioxygenases. For instance, bacteria have been shown to utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy under aerobic conditions. mdpi.com The general strategy involves the oxidative removal of the nitro group. mdpi.comnih.gov For this compound, an initial aerobic degradation step could involve the enzymatic cleavage of the ether bond or oxidation of the alkyl chain. The subsequent degradation of the resulting nitroalkane portion, likely 2-nitroethanol (B1329411), could then proceed through pathways established for similar compounds. Some bacteria are known to degrade nitroaromatic compounds by first converting them to catechols or other hydroxylated intermediates, which are then further metabolized. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary route of transformation for nitro-compounds is the reduction of the nitro group. mdpi.comnih.gov This process is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. mdpi.comnih.gov Several bacterial strains, including those from the genera Clostridium and Desulfovibrio, are capable of reducing nitroaromatic compounds. nih.gov For this compound, an anaerobic pathway would likely commence with the reduction of the nitro group to form 2-amino-2-(tert-butoxy)propane. The subsequent fate of this amino ether would depend on the specific microbial consortia present. Studies on the anaerobic degradation of 2-methylnaphthalene (B46627) have shown that the initial activation involves the addition of fumarate (B1241708) to the methyl group, a pathway that could be analogous for the alkyl portion of this compound. nih.gov

A study on the biodegradation of acrylamide (B121943) in sludge and water from a sand and gravel quarry demonstrated rapid degradation under both aerobic and anaerobic conditions by indigenous bacterial communities. nih.gov This suggests that microbial populations in various environments can adapt to degrade novel synthetic compounds.

Table 1: Potential Aerobic and Anaerobic Degradation Products of this compound

| Condition | Initial Step | Potential Intermediate Products | Potential Final Products |

| Aerobic | Enzymatic oxidation (e.g., by monooxygenases) | 2-Nitroethanol, tert-Butanol (B103910), Aldehydes, Carboxylic acids | Carbon dioxide, Water, Nitrate (B79036)/Nitrite (B80452) |

| Anaerobic | Reduction of the nitro group (by nitroreductases) | 2-Amino-2-(tert-butoxy)propane, Nitroso and hydroxylamino intermediates | Methane, Carbon dioxide, Ammonia (B1221849) |

The degradation of complex organic molecules in the environment is rarely the work of a single microbial species. Instead, it is often carried out by a consortium of microorganisms, where different species perform complementary metabolic functions. nih.gov The composition of these microbial communities is site-specific and influenced by factors such as temperature, nutrient availability, and previous exposure to the contaminant. researchgate.netamanote.com

For the biodegradation of this compound, a diverse microbial community would likely be involved. Some bacteria possess the enzymatic machinery to initiate the breakdown of the molecule, for example, by cleaving the ether linkage or reducing the nitro group. The resulting intermediate products could then be utilized by other microorganisms in the community. For example, some bacteria are specialized in degrading alcohols, aldehydes, or organic acids that might be formed as intermediates.

Studies on hydrocarbon-degrading microbial communities have shown that their activity is influenced by environmental conditions. researchgate.net Similarly, the efficiency of this compound degradation would depend on the presence of a suitable microbial community and favorable environmental parameters. The presence of other organic compounds can also influence the degradation process, sometimes leading to co-metabolism where the degradation of one compound is enhanced by the presence of another. The degradation of microcystins by indigenous lake bacteria, for instance, was found to be coupled with the degradation of other dissolved organic carbon. researchgate.net

Table 2: Microbial Genera with Potential to Degrade Components of this compound

| Microbial Genus | Relevant Degradation Capability | Potential Role in Degradation |

| Pseudomonas | Degradation of nitroaromatic compounds, camphor, and other complex organics. researchgate.net | Initial oxidation or reduction of the molecule. |

| Clostridium | Reduction of nitroaromatic compounds. nih.gov | Anaerobic reduction of the nitro group. |

| Desulfovibrio | Utilization of nitroaromatic compounds as a nitrogen source. nih.gov | Anaerobic degradation. |

| Nocardia | Degradation of cyclohexanol, similar to Baeyer-Villiger oxidation. researchgate.net | Potential for ether bond cleavage. |

| Rhodococcus | Degradation of terpenes. researchgate.net | Degradation of the aliphatic portion. |

Photochemical Degradation Processes

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can be a significant environmental fate pathway for compounds present in sunlit surface waters and in the atmosphere. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths.

While specific photolysis data for this compound are not available, studies on other nitro-compounds provide insights into potential photochemical reactions. The direct photolysis of nitroaromatic compounds in aqueous solutions has been shown to produce various intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene, as well as nitrite and nitrate ions. nih.gov The degradation of nitrobenzene (B124822) and nitrophenols in the presence of UV light and hydrogen peroxide (an advanced oxidation process) follows first-order kinetics. nih.gov

Aromatic nitro compounds, when irradiated with UV light in the presence of hydrogen-donating organic solvents, can undergo reduction. rsc.org For this compound, an aliphatic nitro ether, the primary photochemical processes could involve the cleavage of the C-N bond or the C-O-C ether linkage. Photolysis of diethyleneglycol dinitrate (DEGDN), another nitro-containing compound, in water resulted in the formation of a more polar mononitro product, suggesting the loss of a nitro group. dtic.mil

It is important to note that the intermediate products of photocatalytic degradation can sometimes be more toxic than the parent compound. For example, the degradation of 4-nitrophenol (B140041) was found to generate intermediates with higher toxicity to zebrafish embryos. frontiersin.org

Hydrolysis and Chemical Stability in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aqueous systems will be determined by the susceptibility of its ether and nitro-ethane linkages to hydrolysis.

Ethers are generally considered to be chemically stable and resistant to hydrolysis under neutral pH conditions. The ether linkage in this compound is therefore expected to be relatively stable in most natural aquatic environments.

The nitroalkane moiety may be more susceptible to chemical transformation. Primary and secondary nitroalkanes can exist in equilibrium with their more acidic aci-nitro tautomers, a process that is influenced by pH. nih.gov While the rate of hydrolysis of simple nitroalkanes under typical environmental conditions is generally slow, the presence of the ether group could potentially influence the stability of the molecule. Haloalkanes, for example, can undergo hydrolysis to form alcohols, and the rate of this reaction is dependent on the structure of the alkyl group. ncert.nic.inbyjus.com

Atmospheric Fate and Transformation Products

Once released into the atmosphere, the fate of this compound will be governed by its volatility and its reactivity with atmospheric oxidants, primarily the hydroxyl (OH) radical. The reaction with OH radicals is the dominant daytime removal process for most organic compounds in the troposphere.

The rate of the reaction of this compound with OH radicals can be estimated based on the rates for structurally similar compounds. The atmospheric degradation of ethers is known to proceed via H-atom abstraction from the C-H bonds adjacent to the ether oxygen. The degradation of unsaturated ketoethers is initiated by the addition of OH radicals to the double bonds. copernicus.org

For this compound, the OH radical can abstract a hydrogen atom from the ethyl group or the tert-butyl group. The resulting alkyl radical will then react rapidly with molecular oxygen to form a peroxy radical (RO2). In the presence of nitrogen oxides (NOx), the peroxy radical can react to form a variety of products, including aldehydes, ketones, and other oxygenated compounds. The nitro group itself may also undergo transformation. The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov

The formation of secondary organic aerosol (SOA) is another potential atmospheric fate. The oxidation products of the parent compound may have lower volatility and can partition into the particle phase, contributing to the formation of atmospheric aerosols.

Green Engineering Principles for Production and Waste Management

Applying the principles of green engineering to the synthesis and use of this compound can help to minimize its environmental impact. These principles focus on designing chemical products and processes that are inherently safer, more efficient, and less polluting. uniroma1.it

Production: The synthesis of nitroalkanes often involves the displacement of alkyl halides with a nitrite salt. wiley-vch.de Green chemistry approaches to this reaction include the use of more environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and the use of milder reaction conditions. wiley-vch.de Another approach involves the nitration of alcohols via their mesylate or tosylate derivatives. wiley-vch.de A green method for preparing nitroalkanes by catalytic rectification from carbonyl compounds has also been developed, which allows for simultaneous reaction and separation, increasing efficiency. google.com The synthesis of this compound could potentially be designed to follow these greener routes, for instance, by reacting a tert-butoxy-containing precursor with a nitrating agent under mild and efficient conditions. The use of catalysts, such as zeolites, can also improve the selectivity and reduce waste in nitration reactions. nankai.edu.cn

Waste Management: The production of nitro compounds can generate acidic and alkaline wastewater containing residual nitro-organics. google.comgoogle.comenergetic-materials.org.cn Green engineering principles for waste management focus on preventing waste at the source and developing effective treatment methods. One approach involves mixing acidic and alkaline wastewater streams to facilitate the separation of the nitro compound before subjecting the remaining aqueous waste to vacuum evaporation. google.com Another strategy for treating waste acid from TNT production involves dilution, extraction with a solvent like toluene, and adsorption to remove nitro compounds. google.com The development of "waste-to-chemicals" processes, where waste products are used as raw materials for other chemical syntheses, is a key goal of a circular economy. For example, waste nitrogen dioxide (NO2) can be captured and used for the production of nitro compounds. acs.org

Future Research Directions and Emerging Trends for 2 Methyl 2 2 Nitroethoxy Propane Research

Exploiting Novel Synthetic Methodologies

The synthesis of nitro compounds, traditionally reliant on batch processes, is poised for a paradigm shift with the advent of advanced synthetic techniques. These modern approaches promise enhanced safety, control, and efficiency.

Flow Chemistry: The continuous processing of reactants in microreactors, characteristic of flow chemistry, offers significant advantages for reactions involving energetic intermediates like nitro compounds. researchgate.netchemicalbook.com The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways associated with exothermic nitration or reduction reactions. researchgate.net Future research could focus on developing a continuous-flow synthesis for 2-Methyl-2-(2-nitroethoxy)propane, potentially improving yield and purity while enhancing operational safety. wikipedia.orgudg.edu

Electrochemistry: Electrochemical methods are gaining traction as a green and versatile tool in organic synthesis. acs.org The electrochemical reduction of nitro compounds, for instance, can be finely tuned by adjusting electrode potential and electrolyte composition, offering a high degree of selectivity. wku.edu This could be particularly advantageous for the synthesis of this compound or its derivatives, potentially allowing for the selective transformation of the nitro group without affecting other parts of the molecule. rsc.org

Designing Derivatives with Tunable Properties

The bifunctional nature of this compound provides a platform for the rational design of derivatives with tailored characteristics.

The bulky tert-butyl group is a well-established modulator of physical and chemical properties in organic molecules. researchgate.netnih.govwikipedia.org Its significant steric hindrance can enhance the thermal stability of a molecule and influence its solubility, making it more amenable to non-polar environments. nih.gov By modifying the substituents on the tert-butyl group, it may be possible to fine-tune these properties.

The nitro group is a versatile chemical handle. wikipedia.orgtcichemicals.com Its strong electron-withdrawing nature makes the adjacent C-H bonds acidic, opening avenues for various C-C bond-forming reactions. wikipedia.org Furthermore, the nitro group can be reduced to a variety of other nitrogen-containing functional groups, such as amines, hydroxylamines, and oximes, each with distinct reactivity and potential applications. mdpi.comcommonorganicchemistry.com For example, the synthesis of (nitrooxy)alkyl apovincaminates has been explored for its pharmacological effects. nih.gov This suggests that derivatives of this compound could be designed as precursors for a range of novel compounds with potential applications in medicinal chemistry or materials science.

Integration into Catalysis and Supramolecular Chemistry

The unique structural features of this compound suggest potential roles in the fields of catalysis and supramolecular chemistry.

Catalysis: While the parent molecule is unlikely to be a catalyst itself, its derivatives could be. For instance, the reduction of the nitro group to an amine would yield a chiral amino alcohol (assuming a chiral center is introduced elsewhere in the molecule), a class of compounds known to be effective ligands in asymmetric catalysis. The catalytic hydrogenation of nitro compounds is a well-established field, and applying these methods to this compound could yield valuable catalytic precursors. acs.orgwku.edu

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build large, organized structures. The nitro group is known to participate in hydrogen bonding and other non-covalent interactions, which can be exploited in the design of self-assembling systems. rsc.org The bulky tert-butyl group could act as a "guest" in host-guest complexes with macrocycles like cyclodextrins or cucurbiturils, potentially altering the reactivity of the encapsulated molecule. nih.gov Research in this area could explore the use of this compound or its derivatives as building blocks for novel supramolecular architectures with interesting properties. rsc.orgacs.org

Machine Learning and AI in Predicting Reactivity and Designing New Compounds

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the de novo design of molecules with desired properties. Given a set of reactants and conditions, ML models can be trained on large datasets of chemical reactions to predict the major products.

Future research could leverage these computational tools to explore the vast chemical space around this compound. By inputting the structure of this compound and a variety of potential reactants and catalysts, AI algorithms could predict the feasibility and outcome of numerous reactions, significantly accelerating the discovery of new derivatives and synthetic pathways. This in silico approach can prioritize experiments, saving time and resources.

Expanding Applications in Niche Chemical Sectors

The combination of a bulky, stabilizing tert-butyl group and a reactive, versatile nitro group could lead to applications in specialized areas of the chemical industry.

The presence of the nitro group, a known explosophore, suggests that derivatives of this compound could be investigated as energetic materials or plasticizers for propellants, an area where other poly-nitro compounds have been studied. wikipedia.org The tert-butyl group could modulate the sensitivity and thermal stability of such materials.

In the realm of pharmaceuticals, the tert-butyl group is often used to improve the pharmacokinetic properties of drug candidates. hyphadiscovery.com The nitro group, on the other hand, is a key feature in some bioreductive prodrugs that are activated under the hypoxic conditions found in solid tumors. nih.govnih.gov This raises the intriguing possibility of designing derivatives of this compound that could act as targeted therapeutic agents.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Methyl-2-(2-nitroethoxy)propane, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitroethylation of 2-methyl-2-propanol derivatives. For example, reacting 2-methyl-2-propanol with 2-nitroethyl bromide in the presence of a base (e.g., NaOH) under reflux conditions. Catalysts like sulfuric acid may enhance etherification efficiency . Optimization requires monitoring temperature (80–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Purification via distillation or column chromatography is critical to isolate the product from by-products like unreacted alcohol or nitroethylated isomers .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the presence of the nitroethoxy group (e.g., δ ~4.5 ppm for –OCHNO) and the tert-butyl moiety (δ ~1.2 ppm for –C(CH)) .

- IR Spectroscopy : Peaks at ~1550 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) validate the nitro group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .

Q. What are the key safety considerations when handling this compound?

- Methodology :

- GHS Classification : Likely classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) based on analogs .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Storage : Store in a cool, dry place away from oxidizers and ignition sources due to potential nitro group instability .

Advanced Research Questions

Q. How does the nitroethoxy group in this compound influence its reactivity in redox reactions compared to other nitroalkyl ethers?

- Methodology :

- Electrochemical Studies : Cyclic voltammetry can assess reduction potentials of the nitro group. Compare with analogs like 2-nitroethyl ethers to evaluate electron-withdrawing effects .

- Kinetic Analysis : Monitor nitro group reduction (e.g., using Zn/HCl) via HPLC or UV-Vis spectroscopy to quantify reaction rates and intermediates .

Q. What computational methods can predict the stability of this compound under varying pH and temperature conditions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (BDEs) of the nitro group and ether linkages. Solvent effects (e.g., water vs. organic media) can be simulated with COSMO-RS .

- Molecular Dynamics (MD) : Simulate degradation pathways at elevated temperatures (e.g., 50–100°C) to identify thermolytic by-products .

Q. How can this compound be utilized in drug delivery systems, and what are its biocompatibility challenges?

- Methodology :

- Prodrug Design : Conjugate the compound with APIs via hydrolyzable linkages (e.g., esters). Assess release kinetics in simulated physiological buffers (pH 7.4) .

- Cytotoxicity Assays : Use MTT assays on HEK-293 or HepG2 cells to evaluate biocompatibility. Compare with control nitro compounds to isolate toxicity mechanisms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields of this compound across studies?

- Methodology :

- Variable Screening : Apply Design of Experiments (DoE) to test factors like catalyst loading (0.5–5 mol%), reaction time (4–24 hrs), and solvent polarity. Pareto charts can identify dominant variables .

- By-Product Analysis : Use GC-MS or LC-MS to detect impurities (e.g., elimination products from nitro group decomposition) and adjust conditions accordingly .

Q. Why do some studies report higher thermal stability for this compound than others?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N) vs. oxidative (O) atmospheres. Discrepancies may arise from moisture content or catalytic impurities .

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via FTIR or NMR to assess environmental impacts .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 177.20 g/mol (estimated) | |

| Boiling Point | ~150°C (predicted) | |

| Key IR Peaks | 1550 cm (NO) | |

| Reduction Potential (E) | -0.45 V (vs. SCE, estimated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。